2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol
Overview
Description
2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol is an organic compound with the molecular formula C12H19NO2. It is a versatile chemical used in various scientific research fields due to its unique structure, which includes both an amino group and multiple ethoxy groups. This compound is known for its applications in drug delivery systems and polymer synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with ethylene oxide to introduce the ethoxy groups. The reaction conditions generally include:
Temperature: 70-80°C
Solvent: Methanol or ethanol
Catalyst: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for temperature and pressure control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyl(methyl)aminoethoxyethoxyacetaldehyde or benzyl(methyl)aminoethoxyethoxyacetic acid.
Reduction: Benzyl(dimethyl)aminoethoxyethoxyethanol.
Substitution: Various substituted ethoxyethanol derivatives.
Scientific Research Applications
2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol is widely used in scientific research due to its multifunctional properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethoxy groups facilitate its binding to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. This dual interaction enhances the compound’s efficacy in modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{2-[Dimethylamino]ethoxy}ethoxy)ethanol
- 2-(2-{2-[Diethylamino]ethoxy}ethoxy)ethanol
- 2-(2-{2-[Benzyl(dimethyl)amino]ethoxy}ethoxy)ethanol .
Uniqueness
2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol is unique due to its benzyl group, which provides additional hydrophobic interactions and enhances its binding affinity to molecular targets. This makes it more effective in applications requiring strong and specific binding, such as drug delivery and enzyme inhibition .
Properties
IUPAC Name |
2-[2-[2-[benzyl(methyl)amino]ethoxy]ethoxy]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-15(13-14-5-3-2-4-6-14)7-9-17-11-12-18-10-8-16/h2-6,16H,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPHSDUGNXHDFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCO)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.